7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine
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Overview
Description
“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Addition of methyl groups to the pyridine and indazole rings.
Amination: Introduction of the amine group to the indazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid or 1H-indazole-3-amine.
Pyridine Derivatives: Compounds like 2-methylpyridine or 3-nitropyridine.
Uniqueness
“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
7-methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C14H13N5O2/c1-8-5-11(6-10-7-15-18-13(8)10)17-14-12(19(20)21)4-3-9(2)16-14/h3-7H,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
NMYLFDSOTLEVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C(=C2)C)NN=C3 |
Origin of Product |
United States |
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